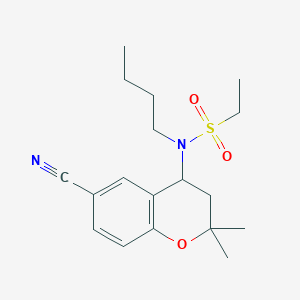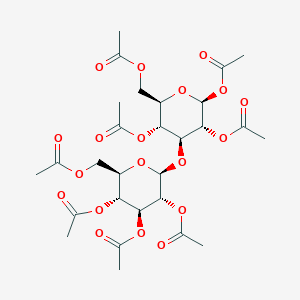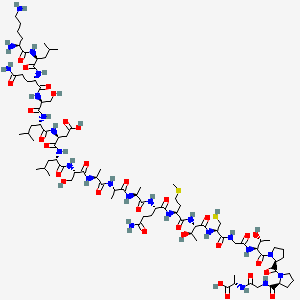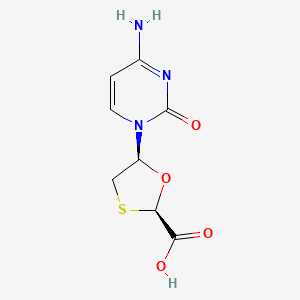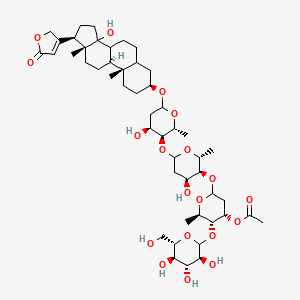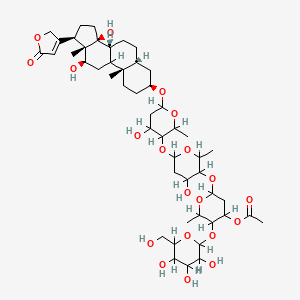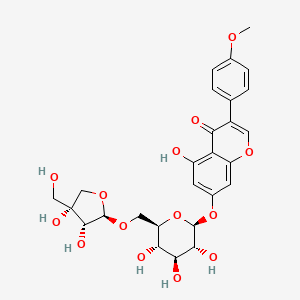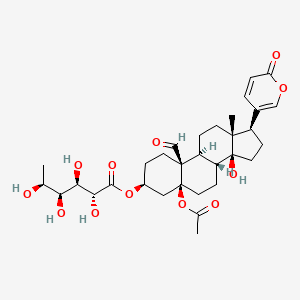
LAS38096
Vue d'ensemble
Description
LAS38096 est un antagoniste puissant, sélectif et efficace du récepteur A2B de l'adénosine. Il a une valeur de Ki de 17 nM, ce qui indique sa forte affinité pour ce récepteur . Le composé est principalement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs A2B de l'adénosine dans divers processus physiologiques et pathologiques.
Applications De Recherche Scientifique
LAS38096 is widely used in scientific research due to its selective antagonism of the A2B adenosine receptor. Some of its applications include:
Chemistry: Studying the binding affinity and selectivity of adenosine receptor antagonists.
Biology: Investigating the role of A2B adenosine receptors in cellular signaling pathways.
Medicine: Exploring potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.
Industry: Developing new drugs targeting the A2B adenosine receptor.
Mécanisme D'action
Target of Action
Unii-168SF9F04E, also known as LAS-38096 , is a potent, selective, and uncompetitive inhibitor that targets the enzyme-substrate complex. The primary target of this compound is the UCH-L1 enzyme.
Mode of Action
The compound exerts its therapeutic effects through the specific inhibition of the UCH-L1 enzyme. By binding to the enzyme, Unii-168SF9F04E prevents it from interacting with its substrates, thereby interrupting the cascade of events that lead to the activation of the enzyme.
Analyse Biochimique
Biochemical Properties
Unii-168SF9F04E plays a significant role in biochemical reactions, particularly as a potent, selective, and uncompetitive inhibitor of the enzyme ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1). This enzyme is involved in the regulation of protein degradation through the ubiquitin-proteasome system. By inhibiting UCH-L1, Unii-168SF9F04E affects the stability and turnover of various proteins within the cell. Additionally, Unii-168SF9F04E interacts with other biomolecules, including adenosine receptors, where it acts as an antagonist .
Cellular Effects
Unii-168SF9F04E exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Unii-168SF9F04E has been shown to affect the adenosine A2B receptor signaling pathway, leading to alterations in cyclic AMP (cAMP) levels and downstream signaling events . Furthermore, its inhibition of UCH-L1 impacts protein turnover, which can influence cellular homeostasis and stress responses.
Molecular Mechanism
The molecular mechanism of Unii-168SF9F04E involves its binding interactions with specific biomolecules. As an uncompetitive inhibitor of UCH-L1, Unii-168SF9F04E binds to the enzyme-substrate complex, preventing the hydrolysis of ubiquitin from target proteins. This inhibition leads to the accumulation of ubiquitinated proteins, affecting various cellular processes. Additionally, Unii-168SF9F04E acts as an antagonist of adenosine A2B receptors, blocking the binding of adenosine and inhibiting receptor activation . These interactions result in changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-168SF9F04E can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Unii-168SF9F04E can lead to alterations in cellular function, including changes in gene expression and protein turnover . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Unii-168SF9F04E vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating protein turnover and improving cellular homeostasis . At higher doses, Unii-168SF9F04E can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Unii-168SF9F04E is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Additionally, Unii-168SF9F04E can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, Unii-168SF9F04E is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the localization and accumulation of Unii-168SF9F04E within specific tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of Unii-168SF9F04E is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals . These localization patterns can affect the compound’s activity and function within the cell. Understanding the subcellular localization of Unii-168SF9F04E is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de LAS38096 implique plusieurs étapes. L'une des étapes clés comprend la réaction de la 4-méthylpyrimidine avec le 2-furoate d'éthyle dans du tétrahydrofurane (THF) anhydre à 0 °C. Cette réaction donne de la 1-(2-furyl)-2-pyrimidin-4-yléthanone, qui est ensuite réagie avec d'autres réactifs pour former le produit final .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement synthétisé dans des laboratoires de recherche dans des conditions contrôlées. Le processus implique un contrôle précis de la température, l'utilisation de solvants anhydres et des étapes de purification pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
LAS38096 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants
Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que les amines ou les thiols. Les réactions sont généralement réalisées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou le THF.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent donner divers dérivés aminés de this compound.
Applications de recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur A2B de l'adénosine. Voici quelques-unes de ses applications :
Chimie : Étude de l'affinité de liaison et de la sélectivité des antagonistes des récepteurs de l'adénosine.
Biologie : Investigation du rôle des récepteurs A2B de l'adénosine dans les voies de signalisation cellulaire.
Médecine : Exploration d'applications thérapeutiques potentielles dans des pathologies telles que l'asthme, le cancer et les maladies cardiovasculaires.
Industrie : Développement de nouveaux médicaments ciblant le récepteur A2B de l'adénosine.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur A2B de l'adénosine. Ce récepteur est impliqué dans divers processus physiologiques, notamment l'inflammation, la réponse immunitaire et la prolifération cellulaire. En bloquant le récepteur, this compound peut moduler ces processus, ce qui en fait un outil précieux en recherche .
Comparaison Avec Des Composés Similaires
Composés similaires
Taminadenant : Un autre antagoniste du récepteur A2B de l'adénosine avec une sélectivité et une puissance similaires.
Adenosine antagonist-1 : Agit comme un antagoniste du récepteur A3 de l'adénosine, mais présente un certain chevauchement dans ses effets sur les récepteurs A2B.
Theophylline monohydrate : Un alcaloïde naturel qui antagonise également les récepteurs de l'adénosine, mais avec moins de sélectivité.
Unicité
LAS38096 se distingue par sa haute sélectivité et sa puissance pour le récepteur A2B de l'adénosine. Sa valeur de Ki de 17 nM est significativement inférieure à celle de nombreux autres antagonistes, ce qui indique sa forte affinité de liaison. Ceci le rend particulièrement utile dans les contextes de recherche où une modulation précise du récepteur A2B est requise .
Propriétés
IUPAC Name |
4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIMMMBNUUYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471104 | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-22-7 | |
| Record name | LAS-38096 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAS-38096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


